N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common route includes the reaction of 2-oxo-2-(pyridin-2-ylamino)ethylamine with 4-phenylpiperazine-1-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate: Shares the pyridin-2-ylamino group but differs in the rest of the structure.
2-(Pyridin-2-yl) pyrimidine derivatives: Contain the pyridin-2-yl group and exhibit similar biological activities.
Uniqueness
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c24-17(21-16-8-4-5-9-19-16)14-20-18(25)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,25)(H,19,21,24) |
InChI Key |
RAORKTZCAROFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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